molecular formula C39H56N8O7S B008781 Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) CAS No. 102334-63-4

Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-)

Cat. No. B008781
M. Wt: 781 g/mol
InChI Key: GEQVOAMRMGKWAX-ZJFASKHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substance P is a neuropeptide that plays a crucial role in the transmission of pain signals to the central nervous system. It is a member of the tachykinin family of peptides and is synthesized in the dorsal root ganglia and the spinal cord. Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) is a cyclic analog of Substance P that has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) acts by binding to the neurokinin-1 (NK-1) receptor, which is a G protein-coupled receptor. The binding of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) to the NK-1 receptor results in the activation of intracellular signaling pathways, leading to the release of neurotransmitters and neuropeptides. This, in turn, leads to the modulation of pain signals and inflammation.

Biochemical And Physiological Effects

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has been shown to have several biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has several advantages for lab experiments. It is stable and can be easily synthesized using solid-phase peptide synthesis. It is also highly selective for the NK-1 receptor, which makes it a useful tool for studying the role of the NK-1 receptor in pain and inflammation. However, one limitation of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) is that it has a short half-life, which limits its therapeutic potential.

Future Directions

There are several future directions for the research on cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-). One area of research is the development of more stable analogs of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) with longer half-lives. Another area of research is the exploration of the potential therapeutic applications of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of the NK-1 receptor in the regulation of immune responses and inflammation is an area of active research, and cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) may be a useful tool for studying this area.

Synthesis Methods

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) is synthesized by solid-phase peptide synthesis. The process involves the coupling of amino acids to a resin-bound peptide chain, followed by cyclization of the peptide chain to form the cyclic analog. The purity of the final product is ensured by high-performance liquid chromatography (HPLC).

Scientific Research Applications

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

102334-63-4

Product Name

Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-)

Molecular Formula

C39H56N8O7S

Molecular Weight

781 g/mol

IUPAC Name

(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone

InChI

InChI=1S/C39H56N8O7S/c1-4-25(2)34-39(54)44-29(18-21-55-3)36(51)42-20-11-19-41-32(48)17-16-28(40)35(50)45-31(23-27-14-9-6-10-15-27)38(53)46-30(22-26-12-7-5-8-13-26)37(52)43-24-33(49)47-34/h5-10,12-15,25,28-31,34H,4,11,16-24,40H2,1-3H3,(H,41,48)(H,42,51)(H,43,52)(H,44,54)(H,45,50)(H,46,53)(H,47,49)/t25?,28-,29-,30-,31-,34-/m0/s1

InChI Key

GEQVOAMRMGKWAX-ZJFASKHXSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC

SMILES

CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC

synonyms

cyclo(H-Glu-Phe-Gly-Leu-Met-NH(CH2)3-NH-)-substance P
SP C(GPPGLMN)
substance P, cyclo(H-Glu-Phe-Phe-Gly-Leu-Met-NH(CH2)3-NH-)
substance P, cyclo(H-glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine propylene diamine)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.